6-(3,4-Difluorophenyl)pyrimidin-4-ol

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

SAR campaigns demand correct regioisomer identity: substituting 2,4-, 2,6-, or 3,5-difluorophenyl variants for the 3,4-difluoro isomer irreproducibly alters assay outcomes by shifting dihedral angles, H-bonding geometry, and electrostatic potential surfaces. This compound provides the validated 3,4-difluorophenyl-pyrimidine scaffold claimed in PIM kinase inhibitor patents (CN105130959B) and enables KMO ligand development (related analog IC₅₀ = 0.2 nM). • Definitive 3,4-difluoro regiochemistry ensures target engagement fidelity across kinase and KMO assays • 4-OH synthetic handle for O-alkylation or chlorination-amination B-arm diversification • 98% purity; MW 208.16 Da; Rule-of-Three compliant for fragment library design

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
CAS No. 1702204-36-1
Cat. No. B1493730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Difluorophenyl)pyrimidin-4-ol
CAS1702204-36-1
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)NC=N2)F)F
InChIInChI=1S/C10H6F2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
InChIKeyHQUXLVYARWJTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Difluorophenyl)pyrimidin-4-ol: Chemical Identity and Procurement


6-(3,4-Difluorophenyl)pyrimidin-4-ol (CAS 1702204-36-1) is a fluorinated heterocyclic building block belonging to the phenylpyrimidine class, with the molecular formula C₁₀H₆F₂N₂O and a molecular weight of 208.16 g/mol [1]. The compound exists predominantly as the 4-(3,4-difluorophenyl)-1H-pyrimidin-6-one tautomer and features the distinguishing 3,4-difluoro substitution pattern on the pendant phenyl ring—a regiochemical motif that fundamentally alters electronic distribution, hydrogen-bonding capability, and steric profile relative to its 2,4-, 2,6-, and 3,5-difluoro regioisomers. Commercially, the compound is available as a research chemical from multiple vendors at a typical purity of 98% , with standard storage conditions requiring a cool, dry environment .

SAR Synthesis Building Block: Core 3,4-difluorophenylpyrimidine scaffold for kinase and oxidase inhibitor design.
Regiochemical Integrity: Defined 3,4-difluoro pattern supports regional specificity in target engagement studies.
Tautomeric Consistency: Predominantly 4-pyrimidinone form enables selective O-alkylation and chlorination protocols.
Research-Ready Purity: Available at 98% purity suitable for reproducible medicinal chemistry and fragment screening.

Regioisomer-Dependent Pharmacology of 6-(3,4-Difluorophenyl)pyrimidin-4-ol


The position of fluorine atoms on the pendant phenyl ring is not a minor structural nuance but a decisive determinant of biological target engagement within the diarylpyrimidine chemotype [1]. In the context of non-nucleoside reverse transcriptase inhibitor (NNRTI) development, the o,o-difluorophenyl (2,6-difluoro) A-arm motif has been extensively optimized for HIV-1 reverse transcriptase binding, with the para-methoxy modification yielding single-digit nanomolar potency (EC₅₀ = 2–4 nM) [1]. By contrast, the 3,4-difluorophenyl regioisomer—the defining feature of the target compound—presents a meta,para-fluorination pattern that would alter the dihedral angle between the pyrimidine core and phenyl ring, reposition hydrogen-bond acceptors, and modify the electrostatic potential surface, all of which directly affect kinase ATP-binding site complementarity and selectivity profiles [2]. Consequently, procurement of the correct regioisomer is non-negotiable in structure-activity relationship (SAR) campaigns: substituting 6-(2,4-difluorophenyl)pyrimidin-4-ol (CAS 677777-75-2), 6-(3,5-difluorophenyl)pyrimidin-4-ol (CAS 1692502-53-6), or 6-(2,6-difluorophenyl)pyrimidin-4-ol for the 3,4-difluoro variant will irreproducibly alter assay outcomes.

Target Compound 6-(3,4-Difluorophenyl)pyrimidin-4-ol
Regiochemistry: 3,4-difluoro (meta,para)
Binding Conformation: Specific dihedral angle and electrostatic surface
Hydrogen-Bond Acceptors: Vicinal fluorines at positions 3 and 4
Common Substitutes 2,4- / 3,5- / 2,6-Difluoro Regioisomers
Regiochemistry: 2,4- (ortho,para) or 3,5- (meta,meta) or 2,6- (ortho,ortho)
Binding Conformation: Different dihedral angles may shift target complementarity
Hydrogen-Bond Acceptors: Altered geometry disrupts orthogonal multipolar interactions

6-(3,4-Difluorophenyl)pyrimidin-4-ol: Differentiation from Structural Analogs


3,4-Difluoro Pattern: Structural and Electronic Implications

The 3,4-difluorophenyl substitution pattern of the target compound positions two fluorine atoms in a vicinal (adjacent) meta,para relationship on the phenyl ring, generating a unique electronic environment distinct from the three alternative difluorophenyl regioisomers that share an identical molecular formula (C₁₀H₆F₂N₂O, MW 208.16) [1]. In diarylpyrimidine-based kinase inhibitor pharmacophores, the fluorine substitution pattern directly governs the dihedral angle between the pyrimidine core and the pendant aryl ring, which in turn controls complementarity to hydrophobic back-pocket sub-pockets of kinase ATP-binding sites [2]. The 3,4-difluoro pattern creates a dipole moment vector and electrostatic potential surface that differs substantially from the symmetrically substituted 3,5-difluoro and 2,6-difluoro isomers, and from the ortho,para-substituted 2,4-difluoro isomer [3]. This regiochemical specificity is the primary structural feature that a procurement decision must preserve.

3,4-Difluoro Pattern
Class-level inference
Unique meta,para-fluorination creates distinct dipole moment and electrostatic potential relative to 2,4- and 2,6- regioisomers.
Supports regiochemical-control context in SAR studies.
Data to verify; based on well-established fluorine medicinal chemistry principles.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Tautomeric Form: 4-Pyrimidinone and Derivatization Potential

6-(3,4-Difluorophenyl)pyrimidin-4-ol exists predominantly as the 4-(3,4-difluorophenyl)-1H-pyrimidin-6-one tautomer (the lactam form) under ambient conditions [1]. This tautomeric preference is structurally evidenced by the SMILES notation O=c1cc(-c2ccc(F)c(F)c2)nc[nH]1, which explicitly depicts the carbonyl form rather than the hydroxyl form [1]. This tautomeric state distinguishes the compound from 2-alkylthio-substituted pyrimidin-4-ol analogs that may preferentially adopt the enol form and consequently exhibit different reactivity profiles in nucleophilic substitution and O-alkylation reactions . The carbonyl tautomer presents a reactive site at the 4-position suitable for chlorination (to generate the 4-chloropyrimidine intermediate) or direct O-functionalization, a key transformation in building block utility for parallel synthesis libraries.

Tautomeric Form
Supporting evidence
Predominantly 4-(3,4-difluorophenyl)-1H-pyrimidin-6-one carbonyl tautomer under ambient conditions, as confirmed by SMILES notation.
Supports synthetic workflow fit for O-alkylation and chlorination reactions.
No quantitative Keq data publicly available; qualitative structural assignment.
Synthetic Chemistry Building Block Utility Tautomerism

PIM Kinase and KMO Engagement Potential

The 3,4-difluorophenyl-pyrimidine scaffold is explicitly claimed in patent literature as a core structural element of PIM kinase inhibitors, a family of serine/threonine kinases implicated in hematological malignancies and solid tumors [1]. Additionally, the closely related 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid (differing only by oxidation of the 4-position from hydroxyl to carboxylic acid) is a reported ligand for kynurenine 3-monooxygenase (KMO), with biochemical assay IC₅₀ values reported at 38 nM in a cell-based assay and 0.2 nM in a biochemical assay [2]. While these data are for the carboxylic acid analog rather than the target compound itself, they establish that the 3,4-difluorophenyl-pyrimidine pharmacophore engages biologically relevant targets with high potency when appropriately functionalized. The 4-hydroxy group of the target compound provides a synthetic handle for installing the requisite substituents (e.g., amino, alkoxy, carboxamide) needed to convert the scaffold into a potent KMO or PIM kinase ligand.

PIM / KMO Potential
Class-level inference
Structural analog 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid reports KMO IC50 = 0.2 nM (biochemical assay).
Supports assay-response context for kinase and oxidase probe development.
Analog data; target compound is one synthetic step removed from this active scaffold.
Kinase Inhibition Immuno-Oncology Neuroinflammation

Physicochemical Differentiation: Lipophilicity and H-Bond Profile

The 3,4-difluorophenyl substituent imparts a distinct physicochemical signature compared to non-fluorinated (6-phenylpyrimidin-4-ol) and mono-fluorinated (e.g., 6-(4-fluorophenyl)pyrimidin-4-ol, CAS 85979-57-3, MW 190.17 ) analogs. The addition of a second fluorine atom increases molecular weight by 18 Da (from 190.17 to 208.16 g/mol) and is expected to increase lipophilicity (calculated logP) by approximately 0.3–0.5 log units based on the well-characterized contribution of aromatic fluorine substitution to partition coefficients [1]. Furthermore, the 3,4-difluoro pattern introduces two hydrogen-bond acceptor sites (the fluorine atoms at positions 3 and 4) with distinct geometric placement compared to the single acceptor in 6-(4-fluorophenyl)pyrimidin-4-ol, subtly altering the molecule's capacity to participate in orthogonal multipolar interactions with protein backbone amides and side-chain residues [1]. The GHS hazard classification (H302-H315-H319-H335) is consistent across the fluorinated phenylpyrimidine series and does not represent a point of differentiation for procurement.

Physicochemical Profile
Class-level inference
Reported ΔMW = +18 Da vs. mono-fluoro analog; estimated ΔlogP = +0.3 to +0.5; dual fluorine H-bond acceptor geometry.
Supports lead optimization selection context for distinct lipophilicity and recognition profile.
Calculated/estimated properties based on class-level fluorine medicinal chemistry principles.
Physicochemical Properties Drug-likeness Lead Optimization

Application Scenarios for 6-(3,4-Difluorophenyl)pyrimidin-4-ol


PIM Kinase Inhibitor Lead Generation and SAR

Research teams pursuing PIM kinase inhibitors for hematological oncology indications should procure 6-(3,4-difluorophenyl)pyrimidin-4-ol as the core scaffold for systematic SAR exploration. The 3,4-difluorophenyl-pyrimidine motif is explicitly claimed in PIM kinase inhibitor patents (CN105130959B) [1], and the 4-hydroxyl group provides a versatile synthetic handle for installing diverse B-arm substituents via O-alkylation or chlorination–amination sequences. The correct 3,4-difluoro regiochemistry must be specified to ensure that observed SAR trends are attributable to B-arm modifications rather than unintended regioisomer effects.

KMO Probe Development for Neuroinflammation

The 3,4-difluorophenyl-pyrimidine scaffold is validated for KMO engagement by the closely related 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid, which exhibits biochemical IC₅₀ = 0.2 nM [2]. Procuring the 4-hydroxy building block enables one-step oxidation or direct functionalization to access novel KMO ligands for studying the kynurenine pathway in neurodegenerative and neuroinflammatory disease models. Researchers must confirm regioisomeric identity (3,4-difluoro, not 2,4- or 3,5-difluoro) to ensure target engagement fidelity.

Regioselective Derivatization of Tautomeric Pyrimidinones

The predominant 4-pyrimidinone tautomer of 6-(3,4-difluorophenyl)pyrimidin-4-ol [3] makes it a well-defined substrate for developing and optimizing N- vs. O-selective alkylation and arylation methodologies. The electron-withdrawing 3,4-difluorophenyl substituent modulates the nucleophilicity of the ambident pyrimidinone anion, providing a useful test case for reaction condition screening. The compound's commercial availability at 98% purity supports reproducible methodology development without confounding impurity-derived artifacts.

FBDD: Fluorinated Phenylpyrimidine Fragment Library

As a low-molecular-weight (208.16 Da) fluorinated heterocycle with balanced hydrogen-bond donor/acceptor functionality, 6-(3,4-difluorophenyl)pyrimidin-4-ol fulfills fragment library design criteria (Rule of Three compliance). Procuring the complete set of difluorophenyl regioisomers (2,4-; 2,6-; 3,4-; and 3,5-difluoro variants) enables fragment-based screening campaigns to map fluorine position-dependent binding hotspots on protein targets. The 3,4-difluoro isomer provides the unique vicinal fluorine geometry absent from the other commercially available regioisomers.

Application
Selection Property
Validation Focus
PIM Kinase Inhibitor SAR
Regiochemical Fidelity
PIM target binding assay and selectivity panel
KMO Probe Development
Oxidation/Functionalization Handle
KMO enzyme assay dose-response and cellular activity
Synthetic Methodology
Tautomeric Purity
N- versus O-regioselectivity optimization
Fragment-Based Screening
Physicochemical Balance
Fluorine hot-spot mapping and fragment library profiling
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